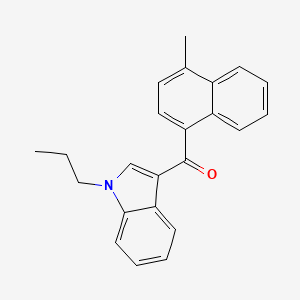

Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

概要

説明

JWH-120は、ジョン・W・ハフマンによって発見された合成カンナビノイド化合物です。 JWH-122のN-プロピルアナログであり、カンナビノイドCB2受容体に対する強力かつ選択的な結合親和性で知られていますが、CB1受容体に対する親和性は弱い 。 この化合物は、分子式がC23H21NO、モル質量が327.427 g/molです .

準備方法

JWH-120の合成には、1-プロピル-1H-インドール-3-カルボン酸と4-メチル-1-ナフトイルクロリドを塩基性条件下で反応させることが含まれます。 この反応は通常、トリエチルアミンやピリジンなどの塩基の存在下で行われ、生成物は再結晶またはクロマトグラフィーで精製されます

化学反応の分析

JWH-120は、以下を含むさまざまな化学反応を起こします。

酸化: JWH-120は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化でき、カルボン酸誘導体の生成につながります。

還元: この化合物は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して還元でき、アルコール誘導体の生成につながります。

置換: JWH-120は求核置換反応を起こすことができ、適切な求核剤を適切な条件下で使用することで、ナフトイル基を他の官能基に置き換えることができます.

これらの反応で使用される一般的な試薬と条件には、ジクロロメタン、エタノール、アセトニトリルなどの有機溶媒、水素化反応に使用されるパラジウム炭素などの触媒が含まれます。これらの反応から生成される主な生成物には、官能基が修飾されたJWH-120のさまざまな誘導体が含まれます。

科学研究への応用

化学: JWH-120は、合成カンナビノイドの構造-活性相関を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、生物学的研究で使用され、生理学的プロセスにおけるカンナビノイド受容体の役割を理解します。

医学: JWH-120は、疼痛管理、抗炎症作用、神経保護など、潜在的な治療用途について研究されています。

産業: 産業部門では、JWH-120は、医薬品や研究用化学物質など、さまざまな用途のための新しい合成カンナビノイドの開発に使用されています.

科学的研究の応用

Synthetic Cannabinoid Research

Methanone derivatives, including (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-methanone, are primarily studied for their activity as synthetic cannabinoids. These compounds interact with the endocannabinoid system, specifically targeting cannabinoid receptors (CB1 and CB2). Research indicates that they can exhibit varying degrees of agonistic activity, influencing physiological processes such as pain modulation, appetite regulation, and mood stabilization .

Pharmacological Studies

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. It has been shown to possess analgesic properties, making it a candidate for pain management therapies. Additionally, its effects on anxiety and depression are being investigated, as cannabinoids have been associated with mood regulation .

Toxicological Assessments

Given the rise in synthetic cannabinoids' use and their associated health risks, toxicological studies are crucial. Research has highlighted potential adverse effects linked to (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-methanone, including increased heart rate, anxiety, and psychosis in users. Understanding these effects is vital for developing safety regulations and public health guidelines .

Analytical Chemistry

The compound is also significant in analytical chemistry for developing detection methods for synthetic cannabinoids in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify and quantify this compound in forensic toxicology .

Case Study 1: Clinical Implications of Synthetic Cannabinoids

A study published in the Journal of Toxicology examined cases of intoxication involving synthetic cannabinoids like (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-methanone. The findings revealed a correlation between high doses and severe psychological effects, emphasizing the need for clinical awareness among healthcare providers regarding synthetic cannabinoid exposure .

Case Study 2: Regulatory Challenges

Another case study explored the regulatory landscape surrounding synthetic cannabinoids. The rapid emergence of compounds like (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-methanone has posed challenges for law enforcement and public health officials due to their legal status and potential for abuse. This has led to increased calls for comprehensive drug monitoring systems to track such substances.

作用機序

JWH-120は、主にCB2受容体に結合することで効果を発揮します。 JWH-120のCB2受容体に対する結合親和性は、CB1受容体に対する結合親和性よりも大幅に高く、CB2サブタイプでは6.1 ± 0.7 nMの結合親和性(Ki)を示します 。CB2受容体に結合すると、JWH-120は細胞内シグナル伝達経路を活性化し、さまざまな生理学的効果につながります。 CB2受容体の活性化は、抗炎症作用と免疫調節作用と関連付けられており、JWH-120は炎症と免疫応答を伴う病状の潜在的な治療薬となっています .

類似の化合物との比較

JWH-120は、JWH-122、JWH-193、JWH-210、JWH-398などの化合物を含む、より大きな合成カンナビノイドファミリーの一部です 。これらの化合物と比較して、JWH-120は、CB2受容体に対する選択的な結合親和性でユニークであり、CB1受容体に対する親和性が高い可能性のある他の合成カンナビノイドとは異なります。 この選択性により、JWH-120は、CB1受容体の活性化に関連する精神作用なしに、CB2受容体の活性化の特定の効果を研究するための貴重なツールとなります .

類似の化合物には、以下が含まれます。

JWH-122: 構造が似ていますが、カンナビノイド受容体に対する結合親和性が異なる別の合成カンナビノイド。

JWH-193: ナフトイル基が修飾され、受容体結合特性に影響を与える合成カンナビノイド。

JWH-210: CB1とCB2の両方の受容体に対する親和性が高い強力な合成カンナビノイド。

JWH-398: JWH-120と構造的に類似していますが、薬理学的特性が異なる合成カンナビノイド.

類似化合物との比較

JWH-120 is part of a larger family of synthetic cannabinoids, including compounds such as JWH-122, JWH-193, JWH-210, and JWH-398 . Compared to these compounds, JWH-120 is unique in its selective binding affinity for the CB2 receptor, which distinguishes it from other synthetic cannabinoids that may have higher affinity for the CB1 receptor. This selectivity makes JWH-120 a valuable tool for studying the specific effects of CB2 receptor activation without the psychoactive effects associated with CB1 receptor activation .

Similar compounds include:

JWH-122: Another synthetic cannabinoid with a similar structure but different binding affinities for cannabinoid receptors.

JWH-193: A synthetic cannabinoid with modifications in the naphthoyl group, affecting its receptor binding properties.

JWH-210: A potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors.

生物活性

Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-, commonly referred to as JWH-120, is a synthetic cannabinoid that exhibits significant biological activity primarily through its interaction with cannabinoid receptors. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H21NO

- Molecular Weight : 327.42 g/mol

- CAS Number : 824955-98-8

- Melting Point : 207-208 °C

JWH-120 acts as a selective agonist for the cannabinoid CB2 receptor, which is primarily involved in immune system regulation and has been implicated in various physiological processes such as pain modulation and inflammation. Unlike other cannabinoids that may activate the CB1 receptor (associated with psychoactive effects), JWH-120's selective action on CB2 allows it to exert anti-inflammatory effects without the psychotropic side effects typically associated with cannabis-derived compounds .

Anti-inflammatory Properties

Research indicates that JWH-120 can induce apoptosis in immune cells, suggesting its potential as an anti-inflammatory agent. In studies involving splenocytes and thymocytes, JWH-120 treatment resulted in increased apoptosis rates, particularly when cells were stimulated with mitogens. This effect may contribute to its immunosuppressive capabilities, making it a candidate for treating inflammatory diseases .

Analgesic Effects

The compound has also shown promise in pain relief contexts. In behavioral assays, JWH-120 demonstrated significant analgesic properties comparable to established cannabinoids like Δ9-tetrahydrocannabinol (THC). Its efficacy in reducing pain responses suggests potential applications in managing chronic pain conditions .

Study on Apoptosis Induction

A pivotal study examined the impact of JWH-120 on immune cell apoptosis. Thymocytes and splenocytes were treated with varying concentrations of JWH-120, leading to a notable increase in apoptotic events. The study utilized flow cytometry to quantify apoptosis levels, revealing that JWH-120 effectively modulated immune responses by promoting cell death in activated lymphocytes .

Behavioral Studies

In behavioral tests assessing cannabinoid-like effects, JWH-120 exhibited significant reductions in spontaneous locomotor activity and induced hypothermia in rodent models. These findings align with its classification as a cannabinoid receptor agonist and highlight its potential therapeutic applications beyond mere analgesia .

Comparison of Cannabinoids

The following table summarizes the biological activity of JWH-120 compared to other cannabinoids:

| Compound | CB1 Affinity | CB2 Affinity | Analgesic Effect | Anti-inflammatory Effect |

|---|---|---|---|---|

| JWH-120 | Low | High | Yes | Yes |

| Δ9-Tetrahydrocannabinol (THC) | High | Moderate | Yes | Moderate |

| Cannabidiol (CBD) | Low | High | Moderate | High |

特性

CAS番号 |

824955-98-8 |

|---|---|

分子式 |

C23H21NO |

分子量 |

327.4 g/mol |

IUPAC名 |

(4-methylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone |

InChI |

InChI=1S/C23H21NO/c1-3-14-24-15-21(19-10-6-7-11-22(19)24)23(25)20-13-12-16(2)17-8-4-5-9-18(17)20/h4-13,15H,3,14H2,1-2H3 |

InChIキー |

DUBUGSKBMMXSOU-UHFFFAOYSA-N |

SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |

正規SMILES |

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C |

外観 |

Solid powder |

Key on ui other cas no. |

824955-98-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

JWH-120; JWH 120; JWH120; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。